molecular formula C16H12N2O3S B4053815 N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-furamide

N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-furamide

Cat. No.: B4053815
M. Wt: 312.3 g/mol
InChI Key: MRJLDXWMJDYSLA-UHFFFAOYSA-N
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Description

“N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-furamide” is a derivative of 8H-Indeno[1,2-d]thiazole . It is part of a series of compounds synthesized for biochemical activities against SARS-CoV-2 3CL pro .


Synthesis Analysis

The synthesis of “this compound” involves a series of 8H-indeno[1,2-d]thiazole derivatives . The representative compound 7a displayed inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a series of 8H-indeno[1,2-d]thiazole derivatives being synthesized .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve a series of 8H-indeno[1,2-d]thiazole derivatives .

Mechanism of Action

The mechanism of action of “N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-furamide” involves inhibitory activity against SARS-CoV-2 3CL pro . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an attractive target for SARS-CoV-2 due to its important role in viral replication .

Future Directions

The future directions for “N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-furamide” involve the development of novel inhibitors against SARS-CoV-2 3CL pro . The global pandemic of coronavirus disease (COVID-19) caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has posted major challenges to public health systems and the economy worldwide . Therefore, it is urgent to develop effective drugs and specific treatments for people who are infected by COVID-19 with severe symptoms .

Properties

IUPAC Name

N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-20-10-4-5-11-9(7-10)8-13-14(11)17-16(22-13)18-15(19)12-3-2-6-21-12/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJLDXWMJDYSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C2)SC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-furamide
Reactant of Route 2
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N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-furamide
Reactant of Route 3
Reactant of Route 3
N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-furamide
Reactant of Route 4
Reactant of Route 4
N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-furamide
Reactant of Route 5
N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-furamide
Reactant of Route 6
N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-furamide

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